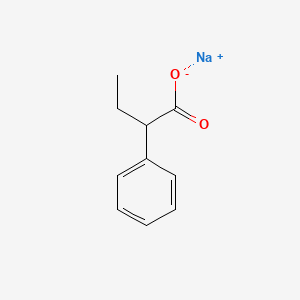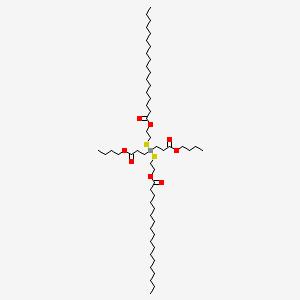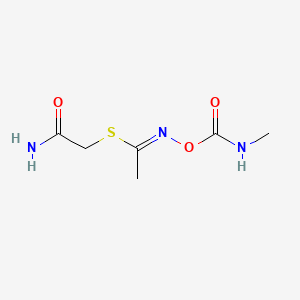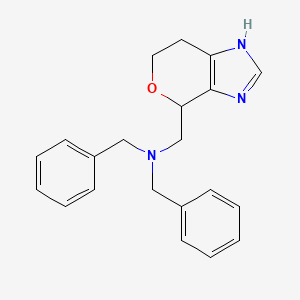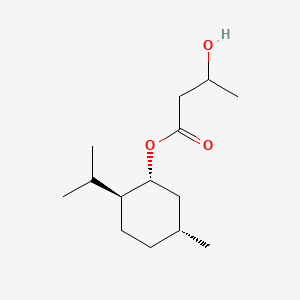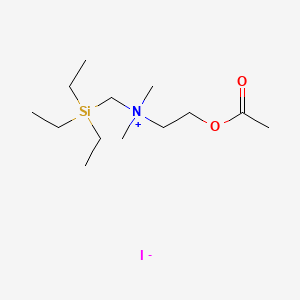
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of an ethyl group substituted with an acetyloxy group, a dimethylamino group, and a triethylsilyl group, with an iodide counterion
Preparation Methods
The synthesis of ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: It can be employed in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Similar compounds to ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide include other quaternary ammonium salts such as:
Ethanaminium, N,N,N-triethyl-, iodide: This compound lacks the acetyloxy and triethylsilyl groups, making it less complex and potentially less versatile in its applications.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound has a phosphonooxy group instead of an acetyloxy group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84584-66-7 |
|---|---|
Molecular Formula |
C13H30INO2Si |
Molecular Weight |
387.37 g/mol |
IUPAC Name |
2-acetyloxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C13H30NO2Si.HI/c1-7-17(8-2,9-3)12-14(5,6)10-11-16-13(4)15;/h7-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
SXSYGZDLPRCXAQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




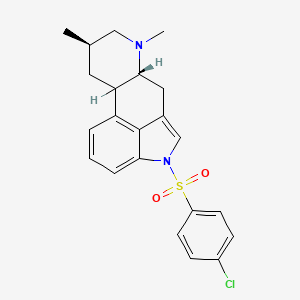
![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)
